molecular formula C11H15NO4 B5977391 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid

3-(5-amino-2,3-dimethoxyphenyl)propanoic acid

Cat. No.: B5977391
M. Wt: 225.24 g/mol
InChI Key: DWOJIEHUWQDXGP-UHFFFAOYSA-N
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Description

3-(5-amino-2,3-dimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO4 It is a derivative of phenylpropanoic acid, characterized by the presence of amino and methoxy groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dimethoxyaniline.

    Alkylation: The aniline derivative undergoes alkylation with a suitable alkylating agent to introduce the propanoic acid side chain.

    Oxidation: The intermediate product is then oxidized to form the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common techniques include:

    Batch Processing: Using large reactors to carry out the synthesis in batches.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-2,3-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products

    Oxidation: Formation of 3-(5-nitro-2,3-dimethoxyphenyl)propanoic acid.

    Reduction: Formation of 3-(5-amino-2,3-dimethoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(5-amino-2,3-dimethoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

    Pathways: The compound can modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dimethoxyphenyl)propanoic acid
  • 3-(3,4-dimethoxyphenyl)propanoic acid
  • 3-(3,5-dimethoxyphenyl)propanoic acid

Uniqueness

3-(5-amino-2,3-dimethoxyphenyl)propanoic acid is unique due to the specific positioning of the amino and methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-(5-amino-2,3-dimethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-9-6-8(12)5-7(11(9)16-2)3-4-10(13)14/h5-6H,3-4,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOJIEHUWQDXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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